3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol
Description
Properties
CAS No. |
144175-47-3 |
|---|---|
Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)hexane-1,6-diol |
InChI |
InChI=1S/C11H17N5O2/c12-10-9-11(14-6-13-10)16(7-15-9)8(3-5-18)2-1-4-17/h6-8,17-18H,1-5H2,(H2,12,13,14) |
InChI Key |
STSMEGMCGIZSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCCO)CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 3-(9H-6-aminopurin-9-yl)hexane-1,6-diol generally involves two key components:
- Formation of the hexane-1,6-diol backbone or its precursor
- Attachment of the 6-aminopurine moiety at the 9-position
The preparation methods can be broadly categorized into:
- Direct nucleophilic substitution or coupling reactions involving purine derivatives and diol intermediates
- Multi-step synthesis starting from renewable or commercially available precursors to build the hexane-1,6-diol segment, followed by purine nucleoside formation
Preparation of Hexane-1,6-diol Segment
Hexane-1,6-diol is a critical intermediate and can be synthesized or sourced via several methods:
| Method | Description | Key Conditions | References |
|---|---|---|---|
| Hydrogenation of Levoglucosenone | Levoglucosenone is hydrogenated in the presence of catalysts to yield 1,6-hexanediol and related polyols | Two-step hydrogenation: first at 25–150°C with catalyst 1, then at 120–260°C with catalyst 2 | US Patent US8962894B2 |
| Catalytic Reduction of Polyhydroxyhexane Derivatives | Polyhydroxyhexane intermediates such as 1,2,5,6-tetrahydroxyhexane are selectively reduced to hexane-1,6-diol | Controlled temperature and catalyst selection to optimize yield and stereochemistry | US Patent US8962894B2 |
This approach leverages renewable biosources and provides stereochemically defined diol intermediates suitable for further functionalization.
Attachment of 6-Aminopurine to Hexane-1,6-diol
The key step is the formation of the N9-glycosidic bond between the purine base and the hexane-1,6-diol moiety. Several methods have been reported:
| Method | Description | Reaction Conditions | Yield/Notes | References |
|---|---|---|---|---|
| Nucleophilic Substitution on Halogenated Purines | Halogenated purine derivatives (e.g., 6-chloropurine) react with hexane-1,6-diol or its activated derivatives under basic conditions to form the N9-substituted product | Use of Pd catalysts, anhydrous solvents (e.g., dioxane), heating at ~70°C for 2 h | Purification by chromatography; yields vary | |
| Coupling via Stannyl Derivatives and Palladium Catalysis | Stannylated purine intermediates are coupled with hexane-1,6-diol derivatives using PdCl2(PPh3)2 catalyst in anhydrous dioxane at 70°C | Reaction time ~2 h; purification by flash chromatography or PTLC | Radiochemical yields ~59-65% in related purine analogs | |
| Direct Glycosylation Using Protected Diol Derivatives | Protected hexane-1,6-diol derivatives are glycosylated with purine bases under acidic or Lewis acid catalysis, followed by deprotection | Use of trifluoroacetic acid/dichloromethane mixtures at room temperature for several hours | Product isolated as white solid after solvent removal |
Representative Experimental Procedure
A typical preparation involves:
- Dissolving the purine derivative (e.g., 6-chloropurine) and hexane-1,6-diol or its protected form in anhydrous solvent (dioxane or dichloromethane)
- Adding a palladium catalyst such as PdCl2(PPh3)2 and a coupling agent (e.g., hexamethyltin for stannylation)
- Stirring the reaction mixture at 70°C for 2 hours under inert atmosphere
- Concentrating the mixture under reduced pressure
- Purifying the product by preparative thin-layer chromatography (PTLC) or flash chromatography using chloroform/methanol mixtures as eluents
- Characterizing the product by NMR and elemental analysis to confirm structure and purity
Analytical Data and Purification
- Purification Techniques: PTLC, flash chromatography, ion-exchange chromatography (for charged intermediates)
- Characterization: NMR (1H, 13C), mass spectrometry, elemental analysis, HPLC retention times
- Yields: Typically moderate to good (20–65%) depending on the method and scale
Summary Table of Preparation Methods
Research Findings and Notes
- The use of palladium-catalyzed coupling reactions with stannyl derivatives is a robust method for attaching purine bases to diol backbones, providing good yields and selectivity.
- Renewable biosource-derived hexane-1,6-diol intermediates offer sustainable routes for the diol segment, with controlled stereochemistry and high purity.
- Acidic deprotection and glycosylation steps using trifluoroacetic acid/dichloromethane mixtures enable efficient formation of the nucleoside structure with minimal side reactions.
- Ion-exchange chromatography is effective for purifying charged intermediates and final products, especially when phosphate or other charged groups are present.
Chemical Reactions Analysis
Types of Reactions
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexane derivatives with modified purine bases.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands due to its structural similarity to natural nucleosides. This integration can disrupt normal cellular processes, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues
(i) Hexane-1,6-diol Derivatives in Polymer Chemistry
Hexane-1,6-diol is a key monomer in polyurethanes and polycarbonates. For example:
- Polyhexanediol carbonate : Synthesized via transesterification with diphenyl carbonate, this polymer exhibits thermal stability and mechanical resilience .
- Polyurethane elastomers: Hexane-1,6-diol-based polyadipates (e.g., hexane-1,6-diol butane-1,4-diol polyadipate) are noted for their flexibility and resistance to hydrolysis .
(ii) Purine-Containing Complexes
9-Deazahypoxanthine (9dhx), a purine analog, forms copper(II) complexes with distinct coordination geometries. For example:
- [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] : Exhibits a binuclear structure with sulfate bridges .
- [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O: Features a mononuclear structure with nitrate ligands .
Comparison: The adenine group in 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol could similarly coordinate metal ions, but its longer diol chain might favor bridging or polymeric coordination modes, unlike the monodentate binding observed in 9dhx complexes.
Physicochemical Properties
Table 1: Physical Properties of Hexane-1,6-diol and Derivatives
*Molecular weight varies with polymerization degree.
Key Differences :
- Thermal Stability : Copper complexes decompose above 500 K , while polycarbonates retain stability beyond 400 K . The adenine-diol hybrid may exhibit intermediate stability, depending on hydrogen bonding and metal coordination.
- Solubility : Hexane-1,6-diol is water-miscible, but adenine substitution could reduce hydrophilicity, impacting solubility in biological systems.
Reactivity and Functional Behavior
(i) Enzymatic Interactions
Hexane-1,6-diol mono- and diesters undergo pancreatic lipase-mediated hydrolysis via two pathways:
Hydrolysis: Diester → monoester + fatty acid.
Transesterification: 2 monoesters → diester + free alcohol .
(ii) Coordination Chemistry
Hexane-1,6-diol’s hydroxyl groups can act as ligands. In contrast, 9dhx binds Cu(II) via N7 and O6 of the purine ring . The hybrid compound could exhibit dual coordination sites (purine N and diol O), enabling novel metal-organic frameworks (MOFs) or bioinspired catalysts.
Table 2: Hazard Profiles
Comparison: While hexane-1,6-diol is classified as harmful, the adenine group may introduce additional hazards (e.g., nucleic acid interference). No carcinogenicity is reported for hexane-1,6-diol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
